

Spectroscopic data for Fmoc-Phe(F5)-OH (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Phe(F5)-OH**

Cat. No.: **B2623838**

[Get Quote](#)

Spectroscopic Data of Fmoc-Phe(F5)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N- α -Fmoc-L-pentafluorophenylalanine (**Fmoc-Phe(F5)-OH**), a critical building block in peptide synthesis, particularly for the incorporation of non-natural amino acids to enhance peptide stability and function. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

Fmoc-Phe(F5)-OH is a derivative of the amino acid phenylalanine in which the phenyl ring is perfluorinated, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The molecular formula for **Fmoc-Phe(F5)-OH** is $C_{24}H_{16}F_5NO_4$, and its molecular weight is 477.38 g/mol .^{[1][2][3][4]} The pentafluorophenyl group introduces unique properties to peptides, including increased hydrophobicity and metabolic stability. Accurate spectroscopic characterization is essential for verifying the identity, purity, and structure of this compound before its use in peptide synthesis.

Spectroscopic Data

The following sections summarize the expected and observed spectroscopic data for **Fmoc-Phe(F5)-OH**. For comparative purposes, data for the non-fluorinated analog, Fmoc-Phe-OH, is also referenced where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Fmoc-Phe(F5)-OH** in solution. The key nuclei for analysis are ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the hydrogen atoms within the molecule. The spectrum is characterized by signals from the Fmoc protecting group, the amino acid backbone, and the non-fluorinated protons.

Assignment	Expected Chemical Shift (δ, ppm)	Observed Chemical Shift (δ, ppm)[1]	Multiplicity
Fmoc-H	7.20 - 7.90	7.30 - 7.89	Multiplet
α-CH	4.10 - 4.40	~4.3	Multiplet
β-CH ₂	2.90 - 3.20	~3.1	Multiplet
NH	~7.30	Not specified	Doublet
COOH	> 10.0	Not specified	Singlet (broad)

Note: Observed chemical shifts are based on available data and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The presence of the electron-withdrawing fluorine atoms significantly influences the chemical shifts of the pentafluorophenyl ring carbons. While a specific peak list for **Fmoc-Phe(F5)-OH** is not readily available, the expected chemical shifts can be inferred from the structure and data for similar compounds.

Assignment	Expected Chemical Shift (δ , ppm)
Carbonyl (C=O, Carboxyl)	170 - 185
Carbonyl (C=O, Fmoc)	155 - 160
Aromatic (C-F)	135 - 150 (with C-F coupling)
Aromatic (Fmoc)	120 - 145
α -CH	50 - 60
Fmoc-CH	~67
Fmoc-CH ₂	~47
β -CH ₂	35 - 40

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. The spectrum of **Fmoc-Phe(F5)-OH** is expected to show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring due to their different chemical environments.

Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity
ortho-F	-140 to -145	Triplet
para-F	-155 to -160	Triplet
meta-F	-160 to -165	Triplet

Note: Chemical shifts are relative to a standard such as CFCl3. Coupling between the fluorine atoms will result in the observed multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of **Fmoc-Phe(F5)-OH** will exhibit characteristic absorption bands for the O-H, N-H, C=O, C-F, and aromatic C=C bonds.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic acid)	2500 - 3300	Broad
N-H (Amide)	3200 - 3400	Medium
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium
C=O (Carboxylic acid)	1700 - 1725	Strong
C=O (Urethane, Fmoc)	1680 - 1720	Strong
C=C (Aromatic)	1450 - 1600	Medium-Strong
C-F	1100 - 1300	Strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For **Fmoc-Phe(F5)-OH**, the expected monoisotopic mass is 477.0999 g/mol .[\[5\]](#) Electrospray ionization (ESI) is a common technique for analyzing such compounds.

Ion	Expected m/z	Observed m/z [1]
[M+H] ⁺	478.1078	478.0
[M+Na] ⁺	500.0897	Not specified
[M-H] ⁻	476.0921	Not specified

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

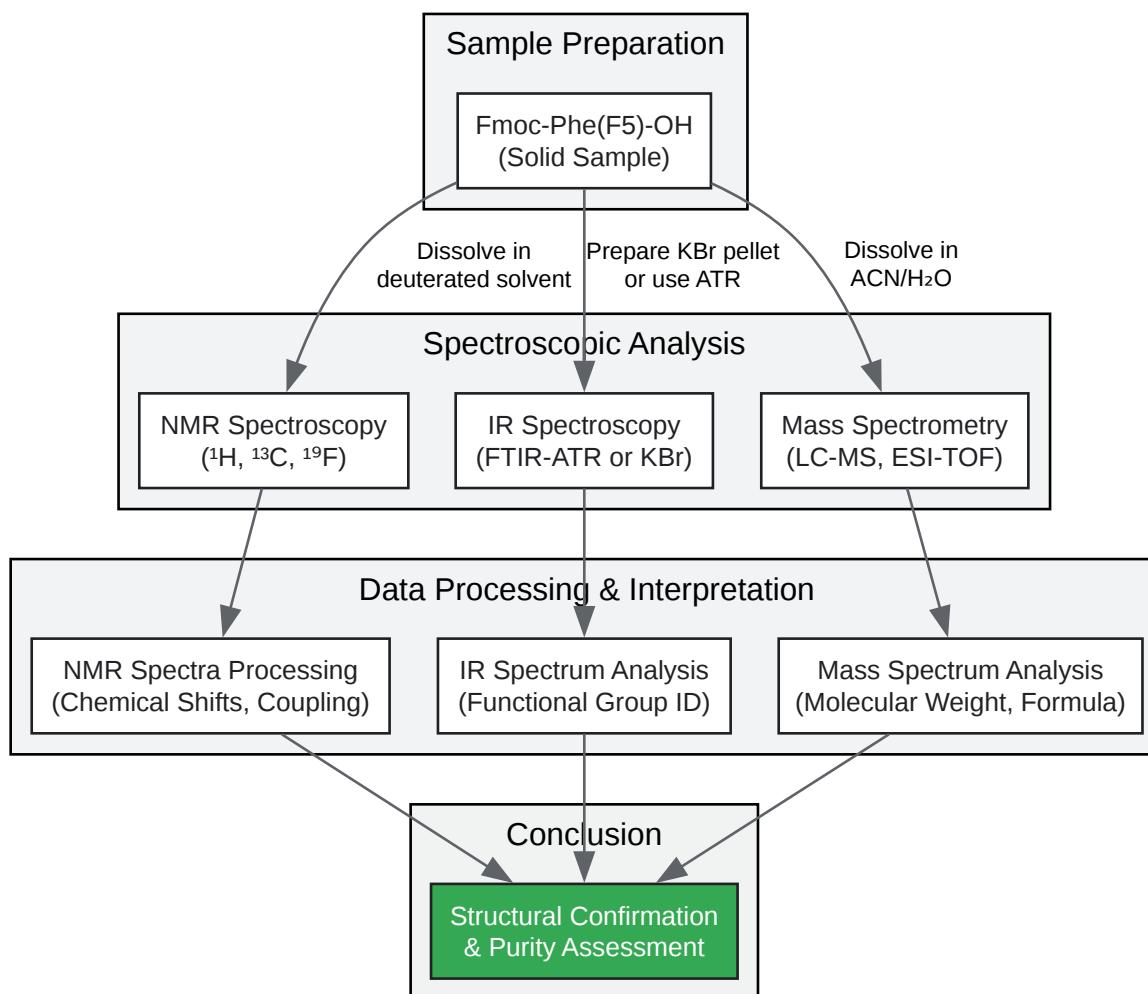
- Sample Preparation: Dissolve 5-10 mg of **Fmoc-Phe(F5)-OH** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). The choice of solvent can affect the chemical shifts of labile protons (NH and OH).
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
- ¹⁹F NMR Acquisition:
 - Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz ¹H instrument).
 - Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.
 - Number of Scans: 64-256.
 - Reference: An external or internal standard such as CFCl₃ or another known fluorinated compound.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual

solvent peak (for ^1H and ^{13}C) or the specified standard (for ^{19}F).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of **Fmoc-Phe(F5)-OH** with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Acquisition:
 - Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
 - Scan Range: Typically 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
- Data Processing: A background spectrum (of the empty sample holder or KBr pellet) is collected and subtracted from the sample spectrum.

Mass Spectrometry


- Sample Preparation: Prepare a dilute solution of **Fmoc-Phe(F5)-OH** (e.g., 10-100 μM) in a suitable solvent system for electrospray ionization, such as a mixture of acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
- Acquisition:
 - Ionization Source: Electrospray Ionization (ESI).
 - Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.

- Ionization Mode: Positive or negative ion mode.
- Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 100-1000).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks ($[M+H]^+$, $[M+Na]^+$, $[M-H]^-$, etc.) and compare the observed m/z values with the calculated theoretical masses.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like **Fmoc-Phe(F5)-OH**.

Workflow for Spectroscopic Characterization of Fmoc-Phe(F5)-OH

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **Fmoc-Phe(F5)-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. adooq.com [adooq.com]
- 5. Fmoc-pentafluoro-L-phenylalanine | C₂₄H₁₆F₅NO₄ | CID 7020337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data for Fmoc-Phe(F5)-OH (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2623838#spectroscopic-data-for-fmoc-phe-f5-oh-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com